molecular formula C11H21NO B14510665 3-(Dibutylamino)prop-2-enal CAS No. 63270-91-7

3-(Dibutylamino)prop-2-enal

Cat. No.: B14510665
CAS No.: 63270-91-7
M. Wt: 183.29 g/mol
InChI Key: IDHUWHYABNVTKT-UHFFFAOYSA-N
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Description

3-(Dibutylamino)prop-2-enal is an α,β-unsaturated aldehyde characterized by a dibutylamino (-N(C₄H₉)₂) group at the β-position of the propenal backbone. This structural feature confers unique reactivity and physicochemical properties, distinguishing it from simpler aldehydes. The compound is notable for its role as a precursor or intermediate in pharmaceutical syntheses, particularly in the preparation of antiarrhythmic agents such as dronedarone . Its α,β-unsaturation allows participation in conjugate addition reactions, while the electron-rich dibutylamino group modulates electronic and steric effects, influencing solubility and reaction kinetics.

Properties

CAS No.

63270-91-7

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

3-(dibutylamino)prop-2-enal

InChI

InChI=1S/C11H21NO/c1-3-5-8-12(9-6-4-2)10-7-11-13/h7,10-11H,3-6,8-9H2,1-2H3

InChI Key

IDHUWHYABNVTKT-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C=CC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Dibutylamino)prop-2-enal can be synthesized through several methods. One common approach involves the reaction of dibutylamine with acrolein under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or recrystallization to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

3-(Dibutylamino)prop-2-enal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Dibutylamino)prop-2-enal has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-(Dibutylamino)prop-2-enal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to potential biological effects. The dibutylamino group can enhance the compound’s solubility and facilitate its interaction with cellular membranes .

Comparison with Similar Compounds

Key Differences :

Property This compound 2-Methoxycinnamaldehyde 2-Hydroxycinnamaldehyde
Substituent Dibutylamino (-N(C₄H₉)₂) Methoxy (-OCH₃) Hydroxyl (-OH)
Electronic Effect Electron-donating Electron-donating Electron-withdrawing (via H-bonding)
Solubility Lipophilic Moderate polarity High polarity
Pharmacological Role Synthetic intermediate Natural product/antimicrobial Antitumor candidate

Amino-Substituted Propanal Derivatives

  • 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol: A β-amino alcohol with a thiophene ring. The hydroxyl and methylamino groups enable hydrogen bonding and chiral resolution, unlike the aldehyde functionality in this compound. Such compounds are intermediates in antipsychotic drug syntheses .
  • Naphthalenol Derivatives (e.g., 4-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol): These exhibit extended aromatic systems, enhancing π-π interactions in receptor binding. The absence of α,β-unsaturation limits their utility in conjugate addition reactions .

Key Differences :

Property This compound 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol
Functional Group Aldehyde (-CHO) Alcohol (-OH) and amine (-NHCH₃)
Reactivity Electrophilic α,β-site Nucleophilic hydroxyl/amine groups
Applications Pharmaceutical intermediates Psychotropic drug intermediates

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